molecular formula C6H5ClIN B13899749 5-Chloro-2-iodo-4-methylpyridine

5-Chloro-2-iodo-4-methylpyridine

Cat. No.: B13899749
M. Wt: 253.47 g/mol
InChI Key: JHMADXGGKXMFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-iodo-4-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5ClIN. It is a solid compound with a molecular weight of 253.47 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-iodo-4-methylpyridine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The synthetic route includes nitration, reduction, diazotization, and iodination reactions . The process can be summarized as follows:

    Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Iodination: The diazonium salt undergoes iodination to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-4-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl derivatives, which are valuable intermediates in pharmaceutical and material science research .

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-4-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and blocking their activity . This inhibition can modulate various cellular processes, including signal transduction and gene expression.

Biological Activity

5-Chloro-2-iodo-4-methylpyridine is a heterocyclic organic compound notable for its unique arrangement of halogen atoms, which significantly influences its chemical reactivity and biological activity. This article delves into the biological activity of this compound, highlighting its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C_6H_5ClI_N
  • Molecular Weight : Approximately 253.47 g/mol
  • CAS Number : 59782-89-7

The compound features a pyridine ring substituted with chlorine and iodine atoms, as well as a methyl group. This configuration plays a crucial role in its biological interactions.

Biological Activity

This compound has been studied for its interactions with various enzymes and receptors, particularly in the context of pharmacokinetics and drug metabolism. Notable findings include:

  • Cytochrome P450 Inhibition :
    • The compound has been identified as a cytochrome P450 inhibitor , which can affect the metabolism of co-administered drugs. This interaction is critical for understanding drug-drug interactions and optimizing therapeutic regimens.
  • Antimicrobial Activity :
    • Research indicates that derivatives of halogenated pyridines, including this compound, exhibit antimicrobial properties against various bacterial strains. Studies have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that certain concentrations of this compound can induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds with similar structural features have shown significant cytotoxicity against human lung carcinoma (A549) and liver carcinoma (HepG2) cells .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Cytochrome P450 InhibitionSignificant interaction affecting drug metabolism
Antimicrobial ActivityEffective against MRSA and other bacterial strains
CytotoxicityInduces cell death in A549 and HepG2 cancer cell lines at specific concentrations

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies, highlighting methods that yield high purity and yield rates. The compound serves as an intermediate in the synthesis of more complex molecules with enhanced biological activities.

Table 2: Synthesis Methods Overview

MethodDescription
Silver Sulfate ReactionUtilizes silver sulfate in ethanol to achieve halogenation of pyridine precursors
Palladium-Free ProtocolAn optimized method that avoids palladium catalysts while maintaining high yields

Properties

Molecular Formula

C6H5ClIN

Molecular Weight

253.47 g/mol

IUPAC Name

5-chloro-2-iodo-4-methylpyridine

InChI

InChI=1S/C6H5ClIN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3

InChI Key

JHMADXGGKXMFKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.